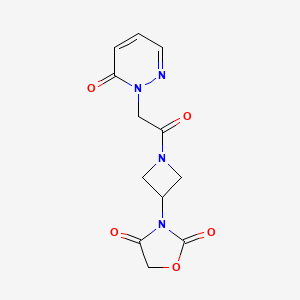
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound notable for its unique structural configuration This compound incorporates a pyridazine ring, an azetidinone moiety, and an oxazolidinedione fragment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multistep organic reactions:
Step 1: Synthesis of 6-oxopyridazin-1(6H)-yl intermediate through cyclization reactions.
Step 2: Acetylation of the pyridazine intermediate to introduce the 2-acetyl group.
Step 3: Formation of the azetidin-3-yl moiety via nucleophilic substitution reactions.
Step 4: Coupling of the azetidinone with oxazolidine-2,4-dione using peptide coupling reagents like EDCI or DCC under mild to moderate reaction conditions.
Industrial Production Methods
While the industrial production methods are not fully documented, scaling up this synthesis would likely involve optimizing reaction conditions and solvents to maximize yields while minimizing costs and waste. Advanced techniques such as flow chemistry could be employed to ensure consistent and efficient production.
化学反应分析
Types of Reactions it Undergoes
Oxidation and Reduction: The compound may undergo oxidation at the pyridazine ring or reduction of carbonyl groups under specific conditions.
Substitution Reactions: The azetidin-3-yl and oxazolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The oxazolidinedione moiety is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation for mild conditions.
Reducing Agents: LiAlH4 or NaBH4 for reducing carbonyl groups.
Nucleophiles/Electrophiles: Halogens, Grignard reagents, and organolithium compounds for substitution reactions.
Major Products Formed from These Reactions
The products depend on the specific reaction pathways but typically involve modifications at the pyridazine ring, azetidin-3-yl position, or oxazolidinedione fragment.
科学研究应用
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for potential therapeutic applications, including antiviral and anti-inflammatory effects.
Industry: Employed in material sciences for the development of novel polymers and catalysts.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Potentially involved in inhibiting key enzymatic pathways or altering cellular signaling processes.
相似化合物的比较
Similar Compounds
3-(1-(2-(6-oxo-4,5-dihydropyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(6-oxopyridazin-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
The unique combination of a pyridazine ring with azetidinone and oxazolidinedione moieties in 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione distinguishes it from similar compounds
This is a comprehensive overview of this compound
属性
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c17-9-2-1-3-13-15(9)6-10(18)14-4-8(5-14)16-11(19)7-21-12(16)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEBBJNCCBMYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
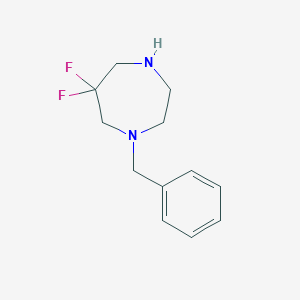
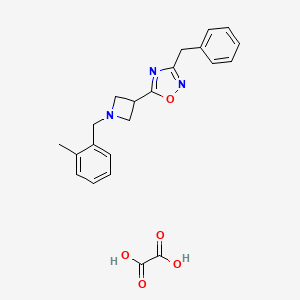
![N-butyl-N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2949710.png)
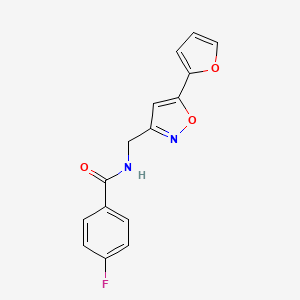
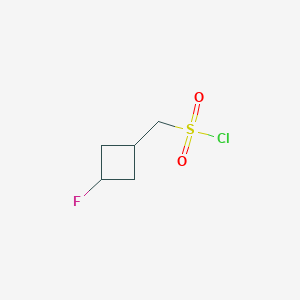
![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)
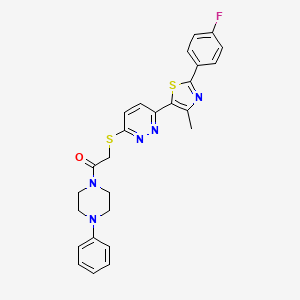
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)
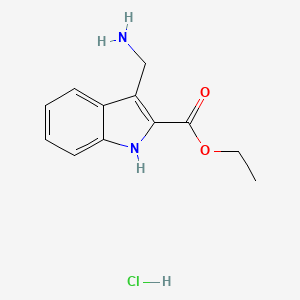
![3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2949719.png)
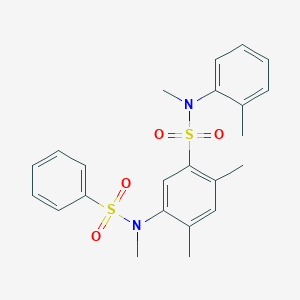
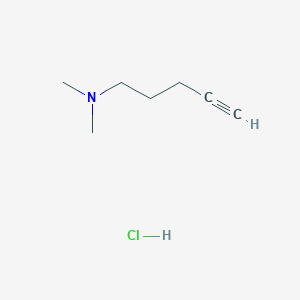
![3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B2949723.png)
![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)
